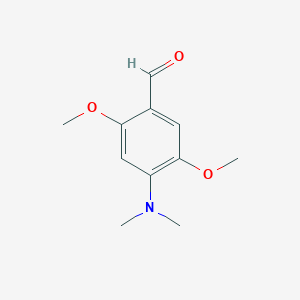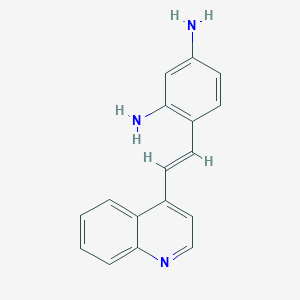![molecular formula C16H12N2 B182701 2-[(E)-2-pyridin-3-ylethenyl]quinoline CAS No. 1586-51-2](/img/structure/B182701.png)
2-[(E)-2-pyridin-3-ylethenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-pyridin-3-ylethenyl]quinoline, also known as PQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. PQ is a derivative of quinoline, a class of organic compounds that has been extensively investigated due to its diverse biological activities. PQ has been found to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-pyridin-3-ylethenyl]quinoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anticancer activity. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-[(E)-2-pyridin-3-ylethenyl]quinoline exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy. In addition to its anticancer activity, 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been found to exhibit anti-inflammatory and antioxidant properties. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-pyridin-3-ylethenyl]quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Activation of the AMPK pathway leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemische Und Physiologische Effekte
2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to exhibit neuroprotective and cardioprotective effects. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to protect against ischemia/reperfusion injury in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(E)-2-pyridin-3-ylethenyl]quinoline in lab experiments is its broad range of biological activities. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to exhibit anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 2-[(E)-2-pyridin-3-ylethenyl]quinoline in lab experiments is its potential toxicity. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[(E)-2-pyridin-3-ylethenyl]quinoline. One area of research is the development of 2-[(E)-2-pyridin-3-ylethenyl]quinoline derivatives with improved efficacy and safety profiles. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of 2-[(E)-2-pyridin-3-ylethenyl]quinoline. Further studies are needed to fully understand the signaling pathways involved in the anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects of 2-[(E)-2-pyridin-3-ylethenyl]quinoline. Additionally, more studies are needed to investigate the potential applications of 2-[(E)-2-pyridin-3-ylethenyl]quinoline in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Synthesemethoden
The synthesis of 2-[(E)-2-pyridin-3-ylethenyl]quinoline involves the condensation of 2-acetylpyridine and 2-aminobenzophenone in the presence of a base catalyst. The reaction proceeds through a series of intermediates, resulting in the formation of 2-[(E)-2-pyridin-3-ylethenyl]quinoline as the final product. The yield of 2-[(E)-2-pyridin-3-ylethenyl]quinoline can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Eigenschaften
CAS-Nummer |
1586-51-2 |
|---|---|
Produktname |
2-[(E)-2-pyridin-3-ylethenyl]quinoline |
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-[(E)-2-pyridin-3-ylethenyl]quinoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-16-14(5-1)8-10-15(18-16)9-7-13-4-3-11-17-12-13/h1-12H/b9-7+ |
InChI-Schlüssel |
LUHTXESUYWNUHX-VQHVLOKHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CN=CC=C3 |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)
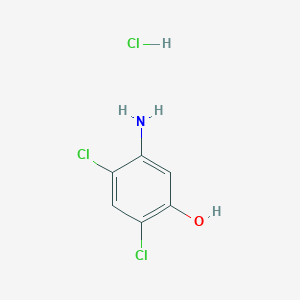
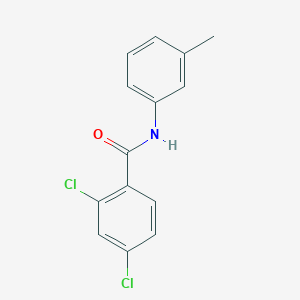

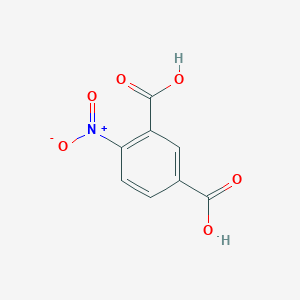
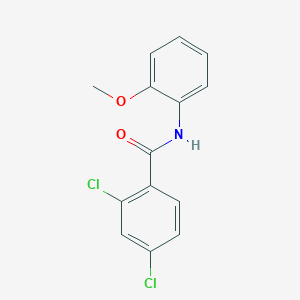
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
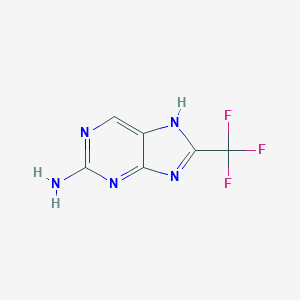
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
